molecular formula C29H40O3 B1603341 4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate CAS No. 84601-01-4

4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate

Cat. No.: B1603341
CAS No.: 84601-01-4
M. Wt: 436.6 g/mol
InChI Key: BJNNOFQXTSZGIC-UHFFFAOYSA-N
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Description

4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate is an organic compound with the molecular formula C29H40O3 It is a complex ester that features a benzoate group attached to a cyclohexyl ring, which is further connected to a phenyl ring substituted with a pentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate typically involves esterification reactions. One common method is the reaction between 4-(trans-4-pentylcyclohexyl)benzoic acid and 4-(pentyloxy)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be formed using reagents like halogens (Cl2, Br2) in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), catalysts (FeCl3, AlCl3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate
  • 4-(Pentyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate
  • 4-(Pentyloxy)phenyl 4-(trans-4-hexylcyclohexyl)benzoate

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. The presence of the pentyloxy group and the trans-4-pentylcyclohexyl moiety contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-pentoxyphenyl) 4-(4-pentylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O3/c1-3-5-7-9-23-10-12-24(13-11-23)25-14-16-26(17-15-25)29(30)32-28-20-18-27(19-21-28)31-22-8-6-4-2/h14-21,23-24H,3-13,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNNOFQXTSZGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633038
Record name 4-(Pentyloxy)phenyl 4-(4-pentylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84601-01-4
Record name 4-(Pentyloxy)phenyl 4-(4-pentylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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